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This document provides detailed application notes and experimental protocols for the use of

Poly(amidoamine) (PAMAM) dendrimers in tissue engineering. It covers the application of

PAMAM in bone, cartilage, and skin regeneration, with a focus on quantitative data, detailed

methodologies, and visual representations of pathways and workflows.

Introduction to PAMAM in Tissue Engineering
Poly(amidoamine) (PAMAM) dendrimers are a class of highly branched, monodisperse

macromolecules with a well-defined architecture. Their unique structure, consisting of a central

core, repeating branching units, and a high density of surface functional groups, makes them

exceptionally versatile for biomedical applications. In tissue engineering, PAMAM dendrimers

are utilized in various capacities:

Scaffold Components: They can be used as building blocks or cross-linkers to form

hydrogels and other scaffolds that mimic the native extracellular matrix (ECM).[1][2]

Drug and Gene Delivery Vehicles: The internal cavities and surface groups of PAMAM

dendrimers allow for the encapsulation and conjugation of therapeutic agents, such as
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growth factors and genes, for controlled release at the site of tissue regeneration.[3][4]

Surface Modifiers: PAMAM dendrimers can be used to functionalize the surface of other

materials to enhance cell adhesion, proliferation, and differentiation.[5]

The generation of the PAMAM dendrimer (e.g., G2, G3, G4) plays a crucial role in its properties

and biological interactions. Higher generations generally have a higher density of surface

amine groups, which can lead to increased cytotoxicity.[5][6][7] Therefore, surface

modifications, such as PEGylation or acetylation, are often employed to improve

biocompatibility.[8]

Application 1: Bone Tissue Engineering
PAMAM dendrimers have shown significant promise in bone tissue engineering by promoting

osteogenesis, the process of new bone formation. They can be used to create scaffolds that

provide mechanical support and deliver osteoinductive factors.

Quantitative Data Summary: Bone Tissue Engineering
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Parameter Material/Scaffold Value/Observation Reference

Mechanical Properties

PAMAM (G4)

incorporated Gelatin-

CMC-nHAp

macroporous scaffold

Augmentation in

mechanical strength

compared to non-

PAMAM scaffold

[9]

PCL + 1% LDH

nanocomposite

scaffold

Not specified, but

suitable for bone

tissue engineering

[10]

Cell

Viability/Proliferation

RGD-modified G5

PAMAM blended with

thiolated hyaluronic

acid

Doubled the metabolic

rate of bone marrow

stem cells after 24h

[1]

G2 PAMAM as a

crosslinker for

collagen

230% increase in

human conjunctival

fibroblast proliferation

after 3 days compared

to control

[1][11]

Gene Expression

(Osteogenic Markers)

PCL + 1% LDH

scaffold with hBMSCs

Significant increase in

Runx2 and ALP

expression at day 14

compared to pure

PCL

[10]

PAMAM-mediated

hBMP2 gene delivery

to titanium implants

Improved osteogenic

proteins expression

and high level of bone

formation in vivo

[9]

In Vivo Bone

Regeneration

Injectable, dual-gelling

hydrogels (PNiPAAm-

based with PAMAM

crosslinker) in rat

cranial defect

Significant increase in

bone formation for

more hydrophobic

formulations from 4 to

12 weeks

[7]

Collagen I hydrogel

with MSCs on a β-

Superior bone

formation at 6 weeks

[12]
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TCP scaffold with densities similar

to native bone

Signaling Pathway: PAMAM-Mediated BMP2-SMAD
Signaling in Osteogenesis
A key strategy in bone tissue engineering is the delivery of Bone Morphogenetic Protein 2

(BMP2), a potent growth factor that induces the differentiation of mesenchymal stem cells into

osteoblasts. PAMAM dendrimers can serve as efficient non-viral vectors for the delivery of the

human BMP2 (hBMP2) gene. The delivered gene is transcribed and translated by the host

cells, leading to the secretion of BMP2 protein. This protein then initiates a signaling cascade

that results in the expression of osteogenic genes. The canonical BMP2 signaling pathway

involves the phosphorylation of Smad proteins (Smad1/5/8), which then translocate to the

nucleus to act as transcription factors.[13][14][15]
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PAMAM-mediated BMP2-SMAD signaling pathway.
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Experimental Protocols: Bone Tissue Engineering
This protocol is adapted from methodologies for creating photocrosslinked hydrogels for cell

encapsulation.[6]

Synthesis of GelMA and PAMAM-MA:

Dissolve gelatin in phosphate-buffered saline (PBS) to create a 10% (w/v) solution at

50°C.

Add methacrylic anhydride (MA) dropwise to the gelatin solution (e.g., 20% v/v of the

gelatin solution volume) while stirring at 50°C for 3 hours.

Stop the reaction by adding excess warm PBS.

Dialyze the solution against deionized water for 7 days at 40°C to remove unreacted MA.

Lyophilize the dialyzed solution to obtain GelMA powder.

Synthesize methacrylated PAMAM (PAMAM-MA) using a similar protocol with PAMAM

dendrimers.

Preparation of Prepolymer Solution:

Prepare a photoinitiator solution by dissolving Irgacure 2959 in PBS at a concentration of

2 mg/mL at 50°C with sonication.

Dissolve lyophilized GelMA and PAMAM-MA in the photoinitiator solution to achieve final

concentrations of 50 mg/mL and 20 mg/mL, respectively.

Hydrogel Formation:

To encapsulate cells, resuspend cells (e.g., mesenchymal stem cells) in the prepolymer

solution at a density of 1 x 107 cells/mL.

Pipette the cell-laden prepolymer solution into a mold.
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Expose the solution to 365 nm UV light for 30-60 seconds to induce photocrosslinking and

form the hydrogel.

Cell Seeding and Culture:

Sterilize the PAMAM-based scaffolds with 70% ethanol, followed by washing with PBS and

culture medium.

Seed mesenchymal stem cells (MSCs) onto the scaffolds at a density of 5 x 104 cells per

scaffold.

Culture the cell-seeded scaffolds in an osteogenic medium, typically containing

dexamethasone, β-glycerophosphate, and ascorbic acid.

Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Markers:

After 7, 14, and 21 days of culture, extract total RNA from the cell-seeded scaffolds using

a suitable kit.

Synthesize first-strand cDNA from the extracted RNA.

Perform qRT-PCR using primers for osteogenic marker genes such as Runt-related

transcription factor 2 (Runx2), Alkaline Phosphatase (ALP), Osteopontin (OPN), and

Collagen Type I Alpha 1 (COL1A1).

Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH) and

calculate the relative fold change in expression.[2][10]

Experimental Workflow: In Vivo Bone Regeneration
Study
This workflow outlines a typical process for evaluating the in vivo bone regeneration capacity of

a PAMAM-based scaffold.
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Scaffold Fabrication

In Vivo Study

Post-Implantation Analysis

1. Synthesize PAMAM-based
hydrogel precursor

2. Fabricate scaffold
(e.g., photopolymerization)

3. Sterilize and characterize
scaffold (SEM, mechanical testing)

4. Create critical-sized
bone defect in animal model

(e.g., rat calvaria)

5. Implant cell-seeded or
acellular PAMAM scaffold

6. Suture wound and
allow for healing

(4-12 weeks)

7. Euthanize animal and
harvest scaffold/tissue

8. Micro-CT analysis for
new bone volume (BV/TV)

9. Histological analysis
(H&E and Masson's Trichrome staining)

10. Immunohistochemistry for
osteogenic markers (e.g., OPN)

Click to download full resolution via product page

Workflow for in vivo bone regeneration using PAMAM scaffolds.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 21 Tech Support

https://www.benchchem.com/product/b1245931/docs?utm_src=pdf-body-img#practical-applications-of-pamam-in-tissue-engineering-application-notes-and-protocols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245931?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Application 2: Cartilage Tissue Engineering
Articular cartilage has a limited capacity for self-repair, making tissue engineering an attractive

approach for treating cartilage defects. PAMAM dendrimers can be incorporated into hydrogels

to create scaffolds that support chondrocyte growth and differentiation, and promote the

formation of new cartilage tissue.

Quantitative Data Summary: Cartilage Tissue
Engineering
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Parameter Material/Scaffold Value/Observation Reference

Mechanical Properties
GelMA/PAMAM-MA

hydrogel

More uniform

structure and

mechanical properties

compared to GelMA

hydrogel alone

[6]

BC-PVA-PAMPS

hydrogel

Tensile modulus: ~10-

30 MPa; Compressive

modulus: ~0.4-1.2

MPa (within range of

native cartilage)

[16]

Swelling and

Degradation

GelMA/PAMAM-MA

hydrogel

Slower degradation

rate in the presence of

collagenase

compared to GelMA

hydrogel

[6]

PAMAM/PEG-DA

hydrogel

50% release of

cefazolin in 4.17 hours

(sustained release)

[17]

Cell

Viability/Proliferation

Chondrocyte-affinity

peptide modified

PEG-PAMAM

Efficient cellular

uptake in

chondrocytes in vitro

with no toxic effects

[4]

RGD-PAMAM

conjugates in 3D

spheroid culture

Promoted cellular

proliferation and

aggregation of NIH

3T3 cells

[18]

In Vivo Cartilage

Repair

GelMA/PAMAM-MA +

rASCs in rat articular

cartilage defect

Significantly higher

ICRS histological

score compared to

GelMA + rASCs and

blank control at 8

weeks

[5]
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BMSC-loaded

CNC/SF hydrogel in

rabbit cartilage defect

Successful cartilage

regeneration after 12

weeks, as confirmed

by histological

analysis

[19]

Experimental Protocols: Cartilage Tissue Engineering
This protocol is adapted from a study on cartilage regeneration using ASC-laden hydrogels.[6]

Preparation of Cell-Laden Hydrogel:

Prepare the GelMA/PAMAM-MA prepolymer solution as described in Protocol 1.

Trypsinize and resuspend rat adipose-derived stromal/stem cells (rASCs) in the

prepolymer solution to a final density of 1 x 107 cells/mL.

Pipette the mixture into polydimethylsiloxane (PDMS) molds.

Expose to 365 nm UV light for 30 seconds to form cell-laden hydrogels.

In Vitro Culture:

Transfer the hydrogels to a culture plate containing a chondrogenic induction medium.

Culture for up to 21 days, changing the medium every 2-3 days.

Histological and Immunohistochemical Analysis:

After the culture period, fix the hydrogels in 4% paraformaldehyde.

Dehydrate the samples through a graded series of ethanol and embed in paraffin.

Section the paraffin blocks and stain with Safranin O/Fast Green to visualize

glycosaminoglycans (a marker of cartilage matrix).

Perform immunohistochemistry for Collagen Type II, another key marker of hyaline

cartilage.
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This protocol outlines the surgical procedure and evaluation for in vivo cartilage repair.[5]

Surgical Procedure:

Anesthetize the rat and prepare the surgical site on the knee joint.

Create a full-thickness cylindrical defect (e.g., 2 mm diameter, 2 mm depth) in the patellar

groove of the femur.

Inject the cell-laden GelMA/PAMAM-MA hydrogel (prepared as in Protocol 3) into the

defect.

Close the surgical incision in layers.

Post-Operative Care and Euthanasia:

Provide post-operative analgesia and care according to approved animal protocols.

At designated time points (e.g., 8 weeks), euthanize the animals and harvest the knee

joints.

Histological Evaluation:

Fix the harvested joints in 10% neutral buffered formalin.

Decalcify the samples, dehydrate, and embed in paraffin.

Section the joints and perform H&E staining and Safranin O/Fast Green staining.

Score the repaired tissue based on a histological scoring system, such as the International

Cartilage Repair Society (ICRS) visual histological assessment score, to quantify the

quality of cartilage regeneration.[5]

Experimental Workflow: Cartilage Regeneration Study
This workflow illustrates the key stages of an in vivo study for cartilage regeneration using

PAMAM-based hydrogels.
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Scaffold and Cell Preparation

In Vivo Implantation

Evaluation of Repair

1. Prepare PAMAM-based
hydrogel precursor

3. Mix cells with hydrogel
precursor to create

injectable formulation

2. Isolate and culture
stem cells (e.g., ASCs)

4. Create full-thickness
cartilage defect in animal

model (e.g., rat knee)

5. Inject cell-laden
hydrogel into the defect

6. Suture and allow for
regeneration (e.g., 8 weeks)

7. Harvest knee joints

8. Macroscopic evaluation of
the repaired tissue

9. Histological analysis
(H&E, Safranin O)

10. Quantitative histological
scoring (e.g., ICRS score)

Click to download full resolution via product page

Workflow for cartilage regeneration using PAMAM hydrogels.
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Application 3: Skin Tissue Engineering and Wound
Healing
PAMAM dendrimers are being explored for skin regeneration and wound healing due to their

ability to form hydrogel dressings, deliver antimicrobial agents, and promote cell proliferation

and migration.

Quantitative Data Summary: Skin and Wound Healing
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Parameter Material/Scaffold Value/Observation Reference

Cell

Viability/Cytotoxicity

G2 PAMAM on

fibroblasts

Less sensitive than

keratinocytes;

increase in apoptotic

cells with increasing

dose

[5]

G3 PAMAM on

fibroblasts and

keratinocytes

Significant increase in

necrotic cells with

increased dosage,

indicating higher

toxicity than G2

[5]

Unloaded G4 and G6

PAMAM on L929

fibroblasts

Cell viability above

80% compared to

control after 7 days

[20]

Wound Closure Rate

Hesperidin-loaded

PAMAM hydrogel

bandage (10%) on

full-thickness wound

in rats

98.9 ± 0.42% wound

contraction after 14

days (control: 79 ±

1.41%)

[21]

PDA-silk-PAM

hydrogel on skin

wounds in rats

~95% wound healing

by day 13,

significantly faster

than control groups

[22]

Drug/Growth Factor

Release

Hesperidin-loaded

PAMAM hydrogel

bandage

86.4% release in 24

hours, with an initial

burst release in the

first 5 hours

[21]

In Vivo Histological

Analysis

PDA-silk-PAM

hydrogel treated

wound

Well-organized

collagen deposition

and formation of new

hair follicles by day 16

[22]

Hesperidin-loaded

PAMAM hydrogel

Confocal microscopy

showed drug

[21]
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treated wound penetration to a depth

of 15-20 µm in the

epidermis

Experimental Protocols: Skin Tissue Engineering
This protocol is a standard method for assessing the effect of substances on cell viability.[5]

Cell Culture:

Culture human keratinocytes (e.g., HaCaT) and fibroblasts (e.g., L929) in appropriate

media until they reach 80-90% confluency.

Cell Seeding:

Trypsinize the cells and seed them into 96-well plates at a density of 1 x 104 cells/well.

Incubate for 24 hours to allow for cell attachment.

Treatment with PAMAM:

Prepare solutions of different generations of PAMAM dendrimers (e.g., G2 and G3) at

various concentrations (e.g., 0.3, 1.5, and 3.0 mg/mL) in the culture medium.

Replace the medium in the wells with the PAMAM-containing medium. Include control

wells with medium only.

Incubate for 24 or 48 hours.

MTT Assay:

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well

to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage relative to the untreated control cells.

This protocol describes a model for evaluating the efficacy of a PAMAM-based hydrogel

dressing.[21][22]

Animal Preparation and Wound Creation:

Anesthetize Wistar rats and shave the dorsal area.

Create a full-thickness excisional wound (e.g., 1.5 cm x 1.5 cm) on the back of each rat.

Treatment Application:

Divide the animals into groups: control (no treatment or PBS), plain hydrogel, and

PAMAM-based hydrogel.

Apply the respective treatments to the wound area.

Wound Area Measurement:

On days 0, 3, 6, 9, and 13, take digital photographs of the wounds.

Use image analysis software to measure the wound area.

Calculate the percentage of wound closure relative to the initial wound area.

Histological Analysis:

At the end of the study (e.g., day 16), euthanize the animals and excise the wound tissue

along with surrounding skin.

Fix the tissue samples in 10% formalin, embed in paraffin, and section.

Perform H&E staining to observe the overall tissue morphology, re-epithelialization, and

inflammatory cell infiltration.
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Perform Masson's trichrome staining to assess collagen deposition and organization in the

regenerated tissue.

Experimental Workflow: Skin Wound Healing Study
This workflow provides a visual representation of the steps involved in an in vivo wound healing

study.
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Preparation

Experimental Procedure

Data Analysis

1. Prepare PAMAM-based
hydrogel dressing

2. Prepare animal subjects
(anesthesia, shaving)

3. Create full-thickness
wound on the dorsum of the rat

4. Apply hydrogel dressing
to the wound site

5. Monitor and photograph
wound at regular intervals
(e.g., days 0, 3, 6, 9, 13)

6. Quantify wound closure
rate from photographs

7. Harvest wound tissue at
the end of the study

9. Evaluate re-epithelialization,
collagen deposition, and

neovascularization

8. Histological analysis
(H&E, Masson's Trichrome)

Click to download full resolution via product page

Workflow for in vivo skin wound healing study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

5. Effect of 2nd and 3rd generation PAMAM dendrimers on proliferation, differentiation, and
pro-inflammatory cytokines in human keratinocytes and fibroblasts - PMC
[pmc.ncbi.nlm.nih.gov]

6. Comparison of generation 3 polyamidoamine dendrimer and generation 4
polypropylenimine dendrimer on drug loading, complex structure, release behavior, and
cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

7. Cytotoxicity of Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

8. [PDF] Effect of 2nd and 3rd generation PAMAM dendrimers on proliferation, differentiation,
and pro-inflammatory cytokines in human keratinocytes and fibroblasts | Semantic Scholar
[semanticscholar.org]

9. Advances in Mechanical Properties of Hydrogels for Cartilage Tissue Defect Repair -
PubMed [pubmed.ncbi.nlm.nih.gov]

10. Enhanced In Vivo Wound Healing Efficacy of a Novel Hydrogel Loaded with Copper (II)
Schiff Base Quinoline Complex (CuSQ) Solid Lipid Nanoparticles - PMC
[pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. Advancements in hydrogel design for articular cartilage regeneration: A comprehensive
review - PMC [pmc.ncbi.nlm.nih.gov]

13. Surface modification of PAMAM dendrimers modulates the mechanism of cellular
internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

14. Initiation of BMP2 signaling in domains on the plasma membrane - PubMed
[pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 19 / 21 Tech Support

https://www.benchchem.com/product/b1245931?utm_src=pdf-custom-synthesis#bc-rfq
https://www.mdpi.com/1999-4923/15/2/524
https://www.researchgate.net/figure/In-vitro-cell-behaviors-on-PAAm-and-PU-PAAm-hydrogels-A-Live-dead-staining-images-of_fig6_338910078
https://www.researchgate.net/figure/MTT-assay-after-24-h-of-drug-treatment-All-experiments-were-done-in-triplicate-and-the_fig2_38084580
https://www.researchgate.net/publication/323707523_Chondrocyte_affinity_peptide_modified_PAMAM_conjugate_as_a_nanoplatform_for_targeting_and_retention_in_cartilage
https://pmc.ncbi.nlm.nih.gov/articles/PMC6731979/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6731979/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6731979/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3260030/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3260030/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3260030/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6723213/
https://www.semanticscholar.org/paper/Effect-of-2nd-and-3rd-generation-PAMAM-dendrimers-Czarnomysy-Bielawska/1c08711ee6097c15be92fc223b32c7311bca111c
https://www.semanticscholar.org/paper/Effect-of-2nd-and-3rd-generation-PAMAM-dendrimers-Czarnomysy-Bielawska/1c08711ee6097c15be92fc223b32c7311bca111c
https://www.semanticscholar.org/paper/Effect-of-2nd-and-3rd-generation-PAMAM-dendrimers-Czarnomysy-Bielawska/1c08711ee6097c15be92fc223b32c7311bca111c
https://pubmed.ncbi.nlm.nih.gov/36802277/
https://pubmed.ncbi.nlm.nih.gov/36802277/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9416780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9416780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9416780/
https://www.researchgate.net/figure/Quantitative-real-time-RT-PCR-of-osteopontin-OP-osteocalcin-OC-collagen-I-COL-I_fig2_230893941
https://pmc.ncbi.nlm.nih.gov/articles/PMC11418067/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11418067/
https://pubmed.ncbi.nlm.nih.gov/19271737/
https://pubmed.ncbi.nlm.nih.gov/19271737/
https://pubmed.ncbi.nlm.nih.gov/21938723/
https://pubmed.ncbi.nlm.nih.gov/21938723/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245931?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. researchgate.net [researchgate.net]

16. wileylab.org [wileylab.org]

17. Effect of methotrexate conjugated PAMAM dendrimers on the viability of MES-SA uterine
cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

18. The effects of an RGD-PAMAM dendrimer conjugate in 3D spheroid culture on cell
proliferation, expression and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

19. researchgate.net [researchgate.net]

20. mdpi.com [mdpi.com]

21. mdpi.com [mdpi.com]

22. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Practical Applications of PAMAM in Tissue Engineering:
Application Notes and Protocols]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1245931/docs#practical-applications-of-pamam-in-
tissue-engineering-application-notes-and-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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